molecular formula C8H7ClN4O B6357834 8-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95% CAS No. 1506176-81-3

8-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%

Cat. No.: B6357834
CAS No.: 1506176-81-3
M. Wt: 210.62 g/mol
InChI Key: TUMRZPQNULOVDR-UHFFFAOYSA-N
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Description

8-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has a molecular weight of 196.59 . The compound is an off-white solid and is stored at temperatures between 0-5°C .


Synthesis Analysis

Imidazo[1,2-a]pyridines are synthesized from easily available chemicals, making them desirable due to their extensive use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed for the synthesis .


Molecular Structure Analysis

The molecular structure of 8-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid is represented by the linear formula C8H5ClN2O2 . The InChI code for the compound is 1S/C8H5ClN2O2/c9-5-2-1-3-11-4-6 (8 (12)13)10-7 (5)11/h1-4H, (H,12,13) .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . This direct functionalization is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Physical and Chemical Properties Analysis

8-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid is an off-white solid . It has a molecular weight of 196.59 and is stored at temperatures between 0-5°C .

Mechanism of Action

While the specific mechanism of action for 8-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide is not mentioned in the search results, imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Future Directions

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . Their direct functionalization is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This suggests that there may be future research directions in developing new synthesis strategies and exploring further applications of these compounds in medicinal chemistry.

Properties

IUPAC Name

8-chloroimidazo[1,2-a]pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O/c9-5-2-1-3-13-4-6(8(14)12-10)11-7(5)13/h1-4H,10H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMRZPQNULOVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Cl)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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